molecular formula C15H14N6OS B10986897 N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide

N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide

Cat. No.: B10986897
M. Wt: 326.4 g/mol
InChI Key: TUDBEAKRHINMGE-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring is formed through a cyclization reaction involving a thiourea and an α-haloketone under acidic conditions.

    Coupling with Pyrimidine: The thiazole intermediate is then coupled with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the amide bond through a reaction between the thiazole-pyridine intermediate and a suitable amine or amide precursor under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyrimidine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted pyridines or pyrimidines

Scientific Research Applications

N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, disrupting normal biological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)acetamide
  • N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)butanamide

Uniqueness

N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C15H14N6OS

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C15H14N6OS/c22-13(4-8-19-14-17-6-2-7-18-14)21-15-20-12(10-23-15)11-3-1-5-16-9-11/h1-3,5-7,9-10H,4,8H2,(H,17,18,19)(H,20,21,22)

InChI Key

TUDBEAKRHINMGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

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